L-Glutathione reduced-13C2,15N

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

Select L-Glutathione reduced-13C2,15N for definitive quantitative LC-MS/MS workflows. This +3 Da dual-labeled isotopologue eliminates cross-talk with the endogenous analyte's isotopic envelope, a critical advantage over unlabeled GSH or single-isotope analogs. Validated in clinical methods achieving 3.1-4.3% CVs and 95-101% accuracy for GSH/GSSG. Its unique isotopic signature also reduces false positives in DDA-based reactive metabolite trapping. Ensure assay integrity and regulatory compliance with this premium internal standard.

Molecular Formula C10H17N3O6S
Molecular Weight 310.30 g/mol
CAS No. 815610-65-2
Cat. No. B3155966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutathione reduced-13C2,15N
CAS815610-65-2
Molecular FormulaC10H17N3O6S
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1
InChIKeyRWSXRVCMGQZWBV-DUHRKNADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutathione reduced-13C2,15N (CAS 815610-65-2): Procurement and Technical Specification Overview


L-Glutathione reduced-13C2,15N (CAS 815610-65-2) is a stable isotope-labeled analog of the endogenous tripeptide antioxidant L-Glutathione reduced (GSH), specifically incorporating two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom at the glycine residue [1]. This isotopic labeling strategy confers a molecular weight of 310.30 g/mol, representing a +3 Da mass shift relative to the unlabeled compound [2]. The compound is supplied as a research-grade material with a typical chemical purity of ≥98% and minimum isotopic enrichments of 99% ¹³C and 98% ¹⁵N . It is primarily utilized as an internal standard (IS) for the accurate quantification of endogenous GSH and its oxidized form (GSSG) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Unlabeled L-Glutathione or Alternative Isotopologues Cannot Substitute for L-Glutathione reduced-13C2,15N in Quantitative Bioanalysis


Generic substitution of L-Glutathione reduced-13C2,15N with unlabeled L-Glutathione (GSH) or alternative isotopologues (e.g., single ¹³C or ¹⁵N labels) is analytically unsound for rigorous quantitative workflows. Unlabeled GSH is chemically indistinguishable from the endogenous analyte, precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. Alternative isotopologues may exhibit differing matrix effects or suboptimal mass shifts, leading to spectral interference with the analyte [2]. The specific +3 Da mass shift of L-Glutathione reduced-13C2,15N ensures baseline resolution from the unlabeled analyte's isotopic envelope in MS1 spectra, a critical requirement for accurate peak integration and minimizing cross-talk . Furthermore, the dual-isotope labeling pattern provides a unique isotopic signature that can be leveraged in data-dependent acquisition (DDA) workflows for confident identification of glutathione conjugates [3].

L-Glutathione reduced-13C2,15N: Quantitative Differentiation Evidence for Analytical Selection


Superior Isotopic Enrichment and Mass Spectral Resolution for Internal Standard Applications

L-Glutathione reduced-13C2,15N provides a definitive analytical advantage over unlabeled GSH and alternative single-label isotopologues due to its high isotopic enrichment and a clean +3 Da mass shift. This compound is routinely supplied with an isotopic purity of ≥99 atom % ¹³C and ≥98 atom % ¹⁵N, ensuring a negligible contribution of unlabeled or partially labeled species to the analyte signal [1]. In contrast, unlabeled GSH (Comparator 1) cannot be used as an internal standard due to its co-elution and identical mass. Other labeled variants, such as GSH-¹³C₂ (Comparator 2) or GSH-¹⁵N (Comparator 3), offer only a +2 Da or +1 Da mass shift respectively, which may overlap with the natural M+1 or M+2 isotopic peaks of endogenous GSH, leading to integration errors .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

Validated Mitigation of LC-MS/MS Matrix Effects for Accurate Quantitation

L-Glutathione reduced-13C2,15N effectively corrects for ion suppression/enhancement in LC-MS/MS assays, a critical performance differentiator from unlabeled GSH. A validated clinical method for whole blood GSH/GSSG utilized GSH-¹³C,¹⁵N and GSSG-¹³C,¹⁵N as internal standards, achieving intra- and inter-assay coefficients of variation (CVs) of 3.1-4.3% and accuracy between 95% and 101% [1]. In contrast, methods relying on external calibration with unlabeled GSH (Comparator) are highly susceptible to matrix effects, leading to variable and inaccurate results [2]. The near-identical physicochemical properties of the labeled IS ensure it co-elutes with the analyte and experiences the same ionization environment, thereby normalizing for matrix-induced signal alterations [3].

Matrix Effect Correction Ion Suppression LC-MS/MS Method Validation

Enhanced Selectivity and Sensitivity for Reactive Metabolite Screening via Isotopic Pattern Recognition

L-Glutathione reduced-13C2,15N enables a unique data acquisition strategy for detecting glutathione-trapped reactive drug metabolites that is unattainable with unlabeled GSH. By incubating test compounds with a 1:1 mixture of unlabeled and [¹³C₂,¹⁵N]-labeled GSH, the resulting conjugates appear as characteristic doublet peaks in mass spectra, separated by exactly 3.0037 Da [1]. This isotopic signature can be used as a specific trigger for data-dependent MS/MS acquisition, dramatically reducing false positives from background matrix components [2]. A study using this approach successfully detected eight clozapine-GSH conjugates with sub-ppm mass accuracy, a level of confidence not achievable using unlabeled GSH alone (Comparator) [1].

Reactive Metabolite Screening Drug Metabolism High-Resolution Mass Spectrometry

Demonstrated Linearity and Recovery for GSH Quantification in Biological Tissues and Cells

The performance of L-Glutathione reduced-13C2,15N as an internal standard has been quantitatively validated in complex biological matrices, demonstrating superior reliability compared to external calibration methods. In a validated LC-MS method for glutathione anabolic pathway metabolites, GSH-13C2,15N exhibited a linear calibration range of 0.1–2.0 μM with an R² of 0.9992 [1]. Recovery assessments in tissues ranged from 82.5% to 107.3%, and in cells from 98.1% to 118.9%, demonstrating the robustness of the IS in correcting for sample preparation losses [2]. Such performance metrics are unattainable with unlabeled GSH (Comparator) due to its presence as an endogenous analyte.

Method Validation Tissue Recovery Cellular Metabolism

L-Glutathione reduced-13C2,15N: Evidence-Backed Application Scenarios for Scientific Procurement


Clinical Diagnostic Assay Development for Oxidative Stress Biomarkers

Procurement of L-Glutathione reduced-13C2,15N is essential for clinical laboratories developing LC-MS/MS assays to quantify reduced (GSH) and oxidized (GSSG) glutathione in whole blood as biomarkers of oxidative stress and disease risk. The validated method by Moore et al. [1] demonstrates that using this specific isotopologue as an internal standard achieves intra- and inter-assay CVs of 3.1-4.3% and accuracy between 95-101%, performance levels required for clinical validation and regulatory submission.

High-Confidence Reactive Metabolite Screening in Pharmaceutical R&D

In drug metabolism and pharmacokinetics (DMPK) studies, L-Glutathione reduced-13C2,15N is a critical reagent for trapping and identifying electrophilic reactive metabolites. The characteristic +3 Da isotopic signature enables specific data-dependent acquisition on high-resolution mass spectrometers, dramatically reducing false positive rates and accelerating structural elucidation of potential toxins [2]. This application is directly supported by evidence of its use in detecting clozapine-GSH conjugates with high confidence.

Quantitative Analysis of Cellular and Tissue Glutathione Pools

Researchers quantifying intracellular GSH concentrations in cell culture or tissue biopsies should select L-Glutathione reduced-13C2,15N as their internal standard to correct for variable recovery during sample preparation. Validation data show recovery correction across a wide range (82.5-118.9%) in challenging matrices like esophageal cancer tissues and cells, ensuring that measured differences in GSH levels reflect true biological variation rather than analytical artifacts [3].

Tracer Studies of Glutathione Metabolism and Synthesis Rates

For in vivo or in vitro studies investigating glutathione synthesis rates and metabolic flux, L-Glutathione reduced-13C2,15N serves as an optimal tracer. Its dual-labeling allows for simultaneous tracking of both the carbon backbone and the amino nitrogen of the glycine residue, providing richer metabolic information than single-isotope labeled precursors [4]. This is evidenced by its use in determining plasma GSH appearance rates in rat models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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